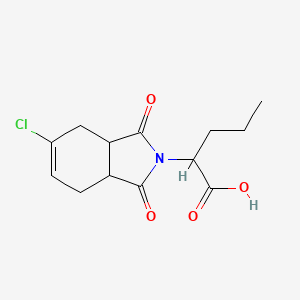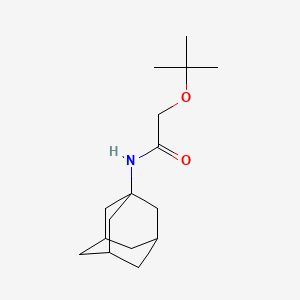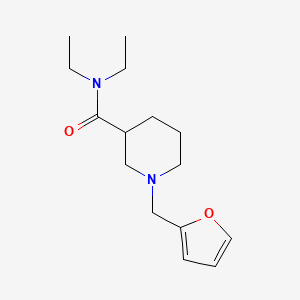![molecular formula C14H19I2NO B5089033 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CMPI-DIP and is a derivative of 4,6-diiodoresorcinol.
Mécanisme D'action
The mechanism of action of CMPI-DIP is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CMPI-DIP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPI-DIP in lab experiments is its high purity. The synthesis method allows for the production of CMPI-DIP with a purity of more than 95%. This ensures that the results obtained from lab experiments are accurate and reproducible. However, one of the limitations of using CMPI-DIP is its high cost. The synthesis method is complex and requires expensive reagents, which makes it difficult to produce large quantities of CMPI-DIP.
Orientations Futures
There are several future directions for research on CMPI-DIP. One of the areas of research is to further understand the mechanism of action of CMPI-DIP. This will help in the development of more effective cancer therapies. Another area of research is to explore the use of CMPI-DIP in other diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have potential in these diseases due to its ability to inhibit the activity of acetylcholinesterase. In addition, research can be done to develop more cost-effective synthesis methods for CMPI-DIP.
Conclusion:
In conclusion, CMPI-DIP is a promising chemical compound that has potential use in various research applications. Its high purity and potent anti-cancer properties make it a valuable tool in cancer research. Further research is needed to fully understand its mechanism of action and explore its potential use in other diseases.
Méthodes De Synthèse
The synthesis of CMPI-DIP involves the reaction of 4,6-diiodoresorcinol with cyclopropylmethylamine and propylamine. The reaction is carried out in the presence of a catalyst and the product is purified using various techniques such as column chromatography and recrystallization. The final product is obtained as a white crystalline solid with a purity of more than 95%.
Applications De Recherche Scientifique
CMPI-DIP has been extensively studied for its potential use in various research applications. One of the most promising applications of CMPI-DIP is in the field of cancer research. Studies have shown that CMPI-DIP has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
2-[[cyclopropylmethyl(propyl)amino]methyl]-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I2NO/c1-2-5-17(8-10-3-4-10)9-11-6-12(15)7-13(16)14(11)18/h6-7,10,18H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGWGAUZWPDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)

![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)